
Colistin
Übersicht
Beschreibung
Colistmethath-Natrium: Es wird hauptsächlich zur Behandlung von Infektionen verwendet, die durch multiresistente gramnegative Bakterien verursacht werden, wie z. B. Pseudomonas aeruginosa, Klebsiella pneumoniae und Acinetobacter-Arten . Colistmethath-Natrium wirkt, indem es die Zellmembran von Bakterien stört, was zum Zelltod führt .
Wirkmechanismus
Target of Action
Colistin, also known as polymyxin E, is a cyclic polypeptide antibiotic that primarily targets the bacterial cell membrane . Its primary targets are the lipopolysaccharide (LPS) molecules present in the outer membranes of Gram-negative bacteria .
Mode of Action
This compound is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties. This compound interacts with the bacterial cytoplasmic membrane, changing its permeability . This interaction is facilitated by the replacement of Ca2+ and Mg2+ cations that stabilize the outer membrane through electrostatic interactions with the anionic phosphate groups of the lipid A moiety of LPS .
Biochemical Pathways
After destabilizing the outer membrane, this compound binds to LPS molecules that are located in the outer leaflet of the cytoplasmic membrane . This interaction leads to the permeabilization of the inner membrane, affecting various biochemical pathways within the bacterial cell .
Pharmacokinetics
Due to its large molecular weight and its cationic properties at physiological pH, this compound passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of this compound is very low, but the dosing regimen should be adapted to the renal function of the patient because this compound methanesulfonate (CMS), the prodrug form of this compound, is partly eliminated by the kidney . The estimated half-life of this compound is 14.4 hours .
Result of Action
The result of this compound’s action is bactericidal . By disrupting the bacterial cell membrane and changing its permeability, this compound causes the loss of vital intracellular contents, leading to cell lysis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound in animals, particularly in swine, for the control of enteric infections has led to the emergence of this compound resistance . This highlights the importance of the One Health approach, which emphasizes the interconnectedness of human, animal, and environmental health, in managing the use of antibiotics like this compound .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Colistin is predominantly used in treating infections caused by multidrug-resistant Gram-negative bacteria, including:
- Carbapenem-resistant Enterobacteriaceae (CRE)
- Pseudomonas aeruginosa
- Acinetobacter baumannii
Efficacy Against Multidrug-Resistant Bacteria
Recent studies indicate that this compound remains effective against various resistant strains. For instance, a study reported a clinical improvement rate of 70.5% in patients treated for infections caused by carbapenem-resistant organisms . Another study highlighted that this compound demonstrated a higher negative conversion rate compared to tigecycline in treating extensively drug-resistant Acinetobacter baumannii infections .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for optimizing its clinical use.
- Pharmacokinetics : this compound is administered as colistimethate sodium (CMS), which is converted to the active form, this compound, in the body. Studies have shown that the plasma levels of this compound can vary significantly with dosing regimens, necessitating careful monitoring to avoid toxicity while ensuring efficacy .
- Pharmacodynamics : The effectiveness of this compound is often quantified using the fAUC/MIC ratio, which correlates with bacterial kill rates. Target ratios for achieving significant bactericidal effects against resistant strains have been established through various infection models .
Safety Profile and Toxicity
This compound's safety profile has been a topic of concern due to its potential nephrotoxicity. However, recent findings suggest that nephrotoxicity may be less frequent than previously thought and often reversible . A study reported that only 4.1% of patients experienced acute kidney injury during treatment with this compound sulfate .
Combination Therapy Strategies
With the rise of plasmid-mediated resistance mechanisms such as mcr-1, researchers are exploring combination therapies involving this compound to enhance its efficacy against resistant strains. For example, combining this compound with rifampicin has shown promising results in reducing minimum inhibitory concentrations for various antibiotics against mcr-1 positive strains .
Case Study: Hospitalized Patients with CRGNIs
A multicenter retrospective study tracked patients treated with this compound for carbapenem-resistant Gram-negative infections over seven years. The study found a decrease in in-hospital mortality rates among patients treated with this compound compared to those not receiving it .
Surveillance Studies
Surveillance studies have documented the effectiveness of this compound against Pseudomonas aeruginosa strains over time, demonstrating consistent susceptibility rates (100% susceptibility reported) across multiple hospital settings .
Data Tables
Biochemische Analyse
Biochemical Properties
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Cellular Effects
This compound exerts its bactericidal effects mainly by disrupting the cell membrane integrity of the Gram-negative bacteria . Through electrostatic interaction and cationic displacement of the lipopolysaccharide (LPS), this compound disturbs the stability of the membrane and increases its permeability, leading to the leakage of the cell content, triggering cell death pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cytoplasmic membrane . The cationic cyclic decapeptide structure of this compound binds with the anionic LPS molecules by displacing calcium and magnesium from the outer cell membrane of Gram-negative bacteria, leading to permeability changes in the cell envelope and leakage of cell contents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound causes early disruption of the bacterial outer membrane and cell wall, as demonstrated by perturbation of glycerophospholipids and fatty acids . Concentrations of peptidoglycan biosynthesis metabolites decrease over time, reflecting its mechanism of action .
Dosage Effects in Animal Models
The need for higher doses of this compound to achieve adequate concentrations for therapeutic effect has been shown in recent studies . The use of higher doses raises concerns around the consequent increase in nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can induce oxidative stress and, consequently, DNA, protein, and lipid damage in bacteria through ROS production, being able to inhibit essential enzymes involved in the respiratory chain .
Transport and Distribution
This compound is poorly absorbed after oral administration and is mainly distributed within the extracellular space . Renal clearance of this compound is very low, but the dosing regimen should be adapted to the renal function of the patient because this compound methanesulfonate (CMS) is partly eliminated by the kidney .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell membrane, where it interacts with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to the leakage of the cell content and triggering cell death pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Colistmethath-Natrium wird aus Colistin synthetisiert, das vom Bakterium Bacillus polymyxa subspecies colistinus produziert wird . Die Synthese beinhaltet die Reaktion von this compound mit Formaldehyd und Natriumbisulfit, was zur Addition einer Sulfomethylgruppe an die primären Amine von this compound führt . Dieser Prozess erzeugt Colistmethath-Natrium, eine weniger toxische Form von this compound, wenn es parenteral verabreicht wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Colistmethath-Natrium beinhaltet die großtechnische Fermentation von Bacillus polymyxa zur Herstellung von this compound. Das this compound wird dann chemisch modifiziert, um Colistmethath-Natrium zu bilden. Der Produktionsprozess umfasst strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Colistmethath-Natrium unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Colistmethath-Natrium kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von Colistmethath-Natrium verändern, was seine Aktivität möglicherweise beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Colistinderivate mit modifizierten antibakteriellen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Polymyxin A, C, D und E: Dies sind andere Polymyxine mit unterschiedlichen Graden an antibakterieller Aktivität und Toxizität.
Einzigartigkeit von Colistmethath-Natrium: Colistmethath-Natrium ist einzigartig in seiner Fähigkeit, Infektionen zu behandeln, die durch multiresistente gramnegative Bakterien verursacht werden. Seine chemische Modifikation zur Bildung von Colistmethath-Natrium reduziert seine Toxizität, was es zu einer sichereren Option für die parenterale Verabreichung im Vergleich zu anderen Polymyxinen macht .
Biologische Aktivität
Colistin, a polymyxin antibiotic, has re-emerged as a critical therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its biological activity primarily involves disrupting bacterial cell membranes, leading to cell death. This article delves into the mechanisms of action, clinical effectiveness, resistance patterns, and safety concerns associated with this compound.
This compound exerts its antibacterial effects through a well-characterized two-step mechanism:
- Binding to Lipopolysaccharides (LPS) : this compound is a cationic peptide that interacts electrostatically with the anionic components of LPS found in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) from the membrane, destabilizing it and leading to increased permeability .
- Membrane Disruption : Following initial binding, this compound penetrates the outer membrane, causing disruption of both the outer and inner membranes. This results in leakage of cellular contents and ultimately bacterial lysis . Additionally, this compound has anti-endotoxin properties, neutralizing the toxic effects of LPS and preventing systemic inflammatory responses .
Table 1: Summary of Clinical Studies on this compound
Resistance Mechanisms
Resistance to this compound is a growing concern, particularly due to plasmid-mediated resistance genes such as mcr-1 and mcr-9. These genes confer resistance by altering the lipid A component of LPS, reducing this compound's binding affinity . Studies indicate that up to 10% of patients with this compound-resistant bacteria have genetic factors contributing to this resistance .
Table 2: Resistance Patterns in Clinical Isolates
Pathogen | This compound Resistance (%) | Notable Resistance Genes |
---|---|---|
E. coli | 21% | mcr-1, mcr-9 |
K. pneumoniae | 25% | Chromosomal mutations |
P. aeruginosa | Varies | Altered LPS structure |
Safety and Toxicity
While this compound can be life-saving, it is associated with nephrotoxicity and neurotoxicity. A meta-analysis indicated that nephrotoxicity rates were significantly higher among patients treated with this compound compared to those receiving other antibiotics . Monitoring renal function during therapy is essential to mitigate these risks.
Case Studies
-
Case Study: this compound Use in Cystic Fibrosis
A study involving cystic fibrosis patients revealed a high rate of this compound resistance (47.8%) among clinical isolates. Patients previously treated with aerosolized this compound developed resistance more frequently than those who had not received prior treatment . -
Case Study: Intrathecal this compound Administration
A 22-year-old patient developed significant resistance after receiving intrathecal this compound therapy for 48 hours, illustrating potential challenges in treating infections in immunocompromised individuals .
Eigenschaften
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOSKADJPQZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |
Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1066-17-7 | |
Record name | Colistin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.